7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid
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Overview
Description
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its antibacterial properties and is a derivative of penicillin, making it a crucial component in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[320]heptane-4-carboxylic acid involves several stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of large quantities of reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s antibacterial properties.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvent systems to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with varying biological activities .
Scientific Research Applications
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Primarily used as an antibiotic to treat bacterial infections.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: Another penicillin derivative with similar antibacterial properties.
Ampicillin: A broad-spectrum antibiotic used to treat various infections.
Penicillin G: The original penicillin compound, still widely used in clinical settings.
Uniqueness
7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid is unique due to its specific structure, which provides enhanced stability and efficacy compared to other penicillin derivatives. Its ability to resist degradation by beta-lactamase enzymes makes it particularly valuable in treating resistant bacterial strains .
Properties
Molecular Formula |
C17H20N2O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1S,4S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)10(16(23)24)9-13(21)12(14(9)25-17)19-15(22)11(18)7-3-5-8(20)6-4-7/h3-6,9-12,14,20H,18H2,1-2H3,(H,19,22)(H,23,24)/t9?,10-,11+,12+,14-/m0/s1 |
InChI Key |
KPMUTTPQTKHPLK-KJAYNUCNSA-N |
Isomeric SMILES |
CC1([C@@H](C2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(C2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Origin of Product |
United States |
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